molecular formula C8H16N2O3S B14678997 L-cysteinyl-L-valine CAS No. 32467-91-7

L-cysteinyl-L-valine

Cat. No.: B14678997
CAS No.: 32467-91-7
M. Wt: 220.29 g/mol
InChI Key: OELDIVRKHTYFNG-WDSKDSINSA-N
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Description

L-cysteinyl-L-valine is a dipeptide composed of the amino acids L-cysteine and L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

L-cysteinyl-L-valine can be synthesized through peptide bond formation between L-cysteine and L-valine. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of the dipeptide. Fermentation processes are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-cysteinyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-cysteinyl-L-valine has a wide range of applications in scientific research:

Mechanism of Action

L-cysteinyl-L-valine exerts its effects through interactions with various molecular targets and pathways. The thiol group of L-cysteine can form disulfide bonds, which play a crucial role in protein folding and stability. The valine residue contributes to the hydrophobic interactions that stabilize protein structures. These interactions are essential for the biological activity of the dipeptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-cysteinyl-L-valine is unique due to its specific combination of L-cysteine and L-valine, which imparts distinct biochemical properties. The presence of the thiol group in L-cysteine allows for redox reactions, while the hydrophobic nature of L-valine contributes to the stability of protein structures. This combination makes this compound particularly valuable in various research and industrial applications .

Properties

CAS No.

32467-91-7

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H16N2O3S/c1-4(2)6(8(12)13)10-7(11)5(9)3-14/h4-6,14H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1

InChI Key

OELDIVRKHTYFNG-WDSKDSINSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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